molecular formula C14H17N3O4S B2865649 methyl 2-(3-methoxy-1-methyl-1H-pyrazole-4-carboxamido)-4,5-dimethylthiophene-3-carboxylate CAS No. 1172881-32-1

methyl 2-(3-methoxy-1-methyl-1H-pyrazole-4-carboxamido)-4,5-dimethylthiophene-3-carboxylate

Cat. No. B2865649
CAS RN: 1172881-32-1
M. Wt: 323.37
InChI Key: GAAHKBKBCQRNHT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 2-(3-methoxy-1-methyl-1H-pyrazole-4-carboxamido)-4,5-dimethylthiophene-3-carboxylate is a useful research compound. Its molecular formula is C14H17N3O4S and its molecular weight is 323.37. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Metal Complex Formation

Methyl 2-(3-methoxy-1-methyl-1H-pyrazole-4-carboxamido)-4,5-dimethylthiophene-3-carboxylate has been investigated for its role in the synthesis of highly substituted pyrazole ligands and their complexes with platinum(II) and palladium(II) metal ions. These complexes show potential for various applications, including catalysis and materials science. For example, Budzisz et al. (2004) explored the reaction of substituted chromones with N-methylhydrazine to form isomeric pyrazoles, which were then used to form metal complexes with platinum(II) or palladium(II), demonstrating the compound's versatility as a ligand (Budzisz, Małecka, & Nawrot, 2004).

Novel Molecular Syntheses

Additionally, this compound has been utilized in the synthesis of novel molecular structures. For instance, Sahu et al. (2015) reported a one-pot synthesis strategy for tetrasubstituted thiophenes, highlighting the compound's utility in facilitating complex chemical transformations (Sahu et al., 2015). This research underscores the compound's contribution to developing new synthetic methodologies that can lead to the creation of molecules with potential applications in various fields, including pharmaceuticals and materials science.

Antimicrobial and Cytotoxic Activity

The compound's derivatives have been investigated for their biological activities. For example, Badne et al. (2011) synthesized derivatives that were screened for antimicrobial activity, indicating the potential of this compound as a precursor in developing new antimicrobial agents (Badne, Swamy, Bhosale, & Kuberkar, 2011). Furthermore, Hassan et al. (2014) explored the synthesis and cytotoxicity of new pyrazole and pyrazolopyrimidine derivatives, revealing the compound's role in the discovery of novel anticancer agents (Hassan, Hafez, & Osman, 2014).

properties

IUPAC Name

methyl 2-[(3-methoxy-1-methylpyrazole-4-carbonyl)amino]-4,5-dimethylthiophene-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17N3O4S/c1-7-8(2)22-13(10(7)14(19)21-5)15-11(18)9-6-17(3)16-12(9)20-4/h6H,1-5H3,(H,15,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GAAHKBKBCQRNHT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=C1C(=O)OC)NC(=O)C2=CN(N=C2OC)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17N3O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.